molecular formula C16H19N3O2 B2696332 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1235292-82-6

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B2696332
CAS RN: 1235292-82-6
M. Wt: 285.347
InChI Key: MEVBOBZULAJOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, various halogen derivatives, and a series of chemical reactions . The yield of these reactions can range from 55% to 92%, and the products are usually obtained as white powders .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been harnessed for its pharmacological potential. Researchers have designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives, evaluating their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, two stand out:

Furthermore, these compounds effectively inhibit collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Blood Glucose Regulation

Interestingly, some related pyrimidine compounds have demonstrated efficacy in reducing blood glucose levels. While not directly studied for this compound, the presence of similar structural motifs suggests potential applications in managing hyperglycemia and related disorders . These may include type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases.

GlyT1 Inhibition

Another derivative containing a pyrimidine core—N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide —acts as a selective and effective GlyT1 inhibitor. This discovery opens avenues for developing treatments related to glycine transporter modulation .

Synthetic Methodology

The catalyst-free synthesis of N-pyridin-2-yl carbamates, including this compound, offers an environmentally friendly approach. Researchers have utilized easily accessible N-hetaryl ureas and alcohols to achieve good-to-high yields. This method can be broadly applied to other N-pyridin-2-yl or N-quinolin-2-yl carbamates .

Other Potential Biological Activities

While not directly investigated for this specific compound, pyrimidine derivatives have also been reported to possess antimicrobial, antiviral, and antitumor properties . Further exploration may reveal additional applications.

Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold remains a privileged structure in medicinal chemistry. Researchers continue to explore its diverse biological activities, making it a valuable component in drug discovery efforts .

Future Directions

The future directions for research on “N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. Given the anti-tubercular activity of related compounds , it could be interesting to explore whether this compound has similar properties.

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(14-4-3-11-21-14)18-12-13-6-9-19(10-7-13)15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVBOBZULAJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.